阿尼考他韦

描述

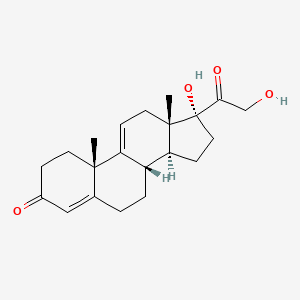

Anecortave is a novel angiogenesis inhibitor used in the treatment of the exudative (wet) form of age-related macular degeneration . Although similar in chemical structure to the corticosteroid hydrocortisone acetate, it possesses no glucocorticoid activity . If approved, it will be marketed by Alcon as anecortave acetate for depot suspension under the trade name Retaane .

Synthesis Analysis

Anecortave can be synthesized from a 17-oxosteroid . In addition to being synthesized from a 17-oxosteroid, anecortave acetate can be derived from cortisol by reducing the 11-beta hydroxyl on cortisol to a double bond between carbons 9 and 11 and the addition of an acetate group to carbon 21 . This results in a molecule with no glucocorticoid or mineralocorticoid activity .Molecular Structure Analysis

The molecular formula of Anecortave is C21H28O4 . The average molecular weight is 344.445 Da .Chemical Reactions Analysis

Anecortave acetate (AL-3789) (Alcon Laboratories, Inc.) represents a potential innovation in both drug class and drug delivery route for glaucoma management and represents an alternative therapy for long-term IOP reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of Anecortave acetate are as follows: It has a molecular weight of 386.48 g/mol . It is a solid substance . The storage conditions for the powder are -20°C for 3 years and 4°C for 2 years .科学研究应用

青光眼的治疗

醋酸阿尼考他韦代表了青光眼管理中药物类别和药物递送途径的潜在创新 . 它为长期降低眼压 (IOP) 提供了一种替代疗法 . 青光眼的药物治疗常常受到患者不遵守处方局部治疗的影响 . 醋酸阿尼考他韦可以帮助克服这些挑战 .

年龄相关性黄斑变性 (ARMD) 的治疗

醋酸阿尼考他韦已被评估用于治疗黄斑下脉络膜新生血管 (CNV),这是一种继发于年龄相关性黄斑变性的疾病 . 它在维持视力、防止严重视力下降和抑制黄斑下 CNV 病灶生长方面显示出疗效 .

蛋白酶的抑制

醋酸阿尼考他韦通过抑制蛋白酶具有血管生成抑制活性 . 升高的 TGF-beta 可以增加小梁网 ™ 细胞中纤溶酶原激活物抑制剂-1 (PAI-1) 的信使核糖核酸 (mRNA) 和蛋白质表达 . 发现醋酸阿尼考他韦可以抑制这种 PAI-1 表达 .

视网膜母细胞瘤的治疗

醋酸阿尼考他韦作为单一疗法或辅助疗法,在视网膜母细胞瘤的小鼠模型中显着控制肿瘤负荷 . 此外,辅助疗法能够使用通常亚治疗剂量的卡铂,而不会降低治疗的疗效 .

降低眼压 (IOP)

作用机制

Target of Action

Anecortave, also known as Anecortave Acetate, is an angiostatic cortisene . It primarily targets the process of angiogenesis, which is the formation of new blood vessels . This process is crucial in many physiological and pathological conditions, including wound healing, cancer progression, and ocular diseases .

Mode of Action

Anecortave functions as an antiangiogenic agent . It inhibits blood vessel growth by decreasing extracellular protease expression and inhibiting endothelial cell migration . . This suggests that Anecortave may have a unique mode of action in its antiangiogenic activity.

Biochemical Pathways

It is known that anecortave’s antiangiogenic activity involves the inhibition of extracellular proteases, which are enzymes that break down proteins and peptides . These proteases play a key role in angiogenesis, as they degrade the extracellular matrix, allowing endothelial cells to migrate and form new blood vessels .

Pharmacokinetics

It is known that anecortave acetate is rapidly hydrolyzed by esterases to pharmacologically active anecortave desacetate . Further metabolism of Anecortave Desacetate leads to one major and several minor products that circulate in the body . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Anecortave.

Result of Action

The primary result of Anecortave’s action is the inhibition of angiogenesis . By inhibiting the growth of new blood vessels, Anecortave can potentially slow down the progression of diseases that are characterized by excessive angiogenesis, such as wet age-related macular degeneration .

Action Environment

The efficacy and stability of Anecortave can be influenced by various environmental factors. For instance, patient adherence to prescribed therapy can significantly affect the effectiveness of Anecortave . Furthermore, the complexity of a multi-drug regimen can also impact the efficacy of Anecortave . More research is needed to fully understand how environmental factors influence the action of Anecortave.

属性

IUPAC Name |

(8S,10S,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h6,11,15,17,22,25H,3-5,7-10,12H2,1-2H3/t15-,17+,19+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCFCRXOJOFDUMZ-ONKRVSLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2=CCC4(C3CCC4(C(=O)CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3C2=CC[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70144268 | |

| Record name | Anecortave | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70144268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10184-70-0 | |

| Record name | Anecortave [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010184700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anecortave | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12081 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Anecortave | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70144268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANECORTAVE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5Y8O51589 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

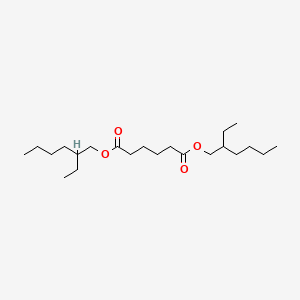

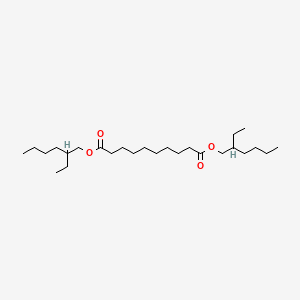

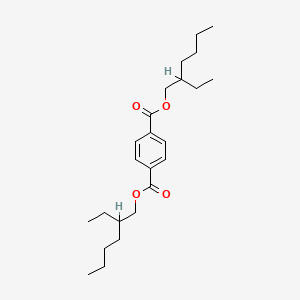

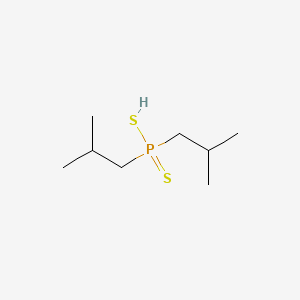

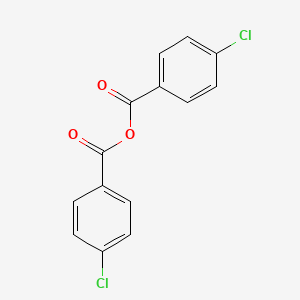

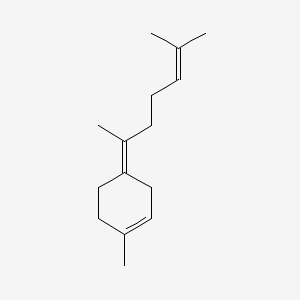

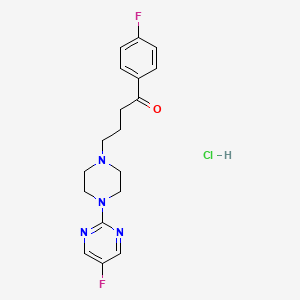

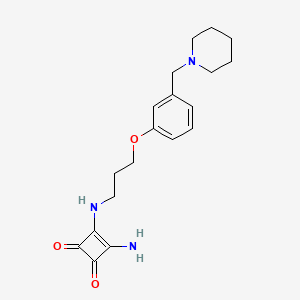

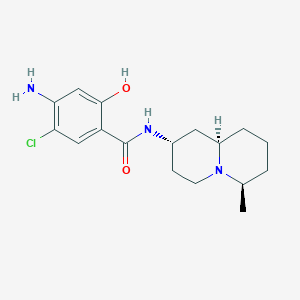

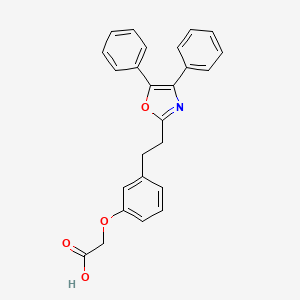

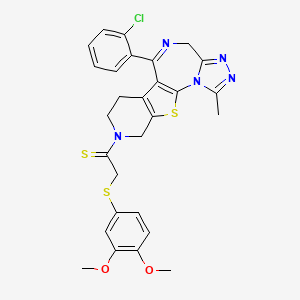

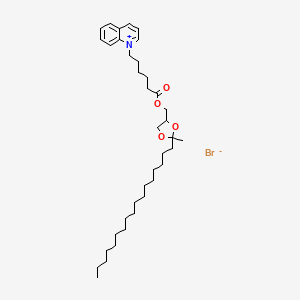

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。